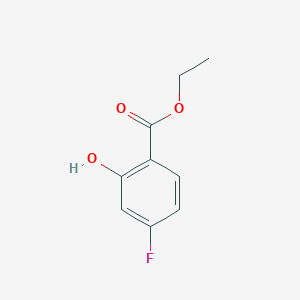

Ethyl 4-fluoro-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJTQFUPJOBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625992 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-21-9 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-fluoro-2-hydroxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Ethyl 4-fluoro-2-hydroxybenzoate, a fluorinated derivative of the ubiquitous salicylate structure, represents a key building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development.

Chemical Structure and CAS Number

This compound is an organic compound with the chemical formula C₉H₉FO₃. It is structurally characterized by a benzene ring substituted with a fluorine atom at the C4 position, a hydroxyl group at the C2 position, and an ethyl ester at the C1 position.

Chemical Structure:

CAS Number: 1737-21-9

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not extensively published, the following table provides key properties, including some estimated values based on closely related compounds.

| Property | Value | Source |

| Molecular Weight | 184.17 g/mol | |

| Appearance | White to off-white solid | General observation |

| Melting Point | Not definitively reported; likely similar to related benzoates. | |

| Boiling Point | Not definitively reported; likely similar to related benzoates. | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol and methanol. | General knowledge |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its carboxylic acid precursor, 4-fluoro-2-hydroxybenzoic acid, with ethanol in the presence of an acid catalyst.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-fluoro-2-hydroxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a high-purity product.

Role in Drug Discovery and Development

The introduction of a fluorine atom onto the benzene ring of the 2-hydroxybenzoate scaffold can significantly alter its biological properties. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group and modulate the molecule's interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and enhance the in vivo stability of drug candidates.

While specific, widespread applications of this compound are not extensively documented in publicly available literature, its structural motif is of significant interest to medicinal chemists for several reasons:

-

Scaffold for Novel Analgesics and Anti-inflammatory Agents: Salicylates are well-known for their analgesic and anti-inflammatory properties. The fluorinated analogue provides a template for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles. The synthesis of novel 4'-fluoro-2'-hydroxy-chalcone derivatives, which have shown antioxidant, anti-inflammatory, and analgesic activities, highlights the utility of related fluorinated hydroxyaromatic compounds as starting materials.[1]

-

Intermediate for Enzyme Inhibitors: The hydroxybenzoic acid framework is present in numerous enzyme inhibitors. For instance, ethyl-3,4-dihydroxybenzoate has been identified as an inhibitor of prolyl hydroxylases.[2][3] The fluorinated analogue, this compound, serves as a valuable starting material for the synthesis of novel enzyme inhibitors where the fluorine atom can enhance binding affinity or selectivity. For example, derivatives of fluorinated benzoic acids have been explored as inhibitors of biotin carboxylase, a key enzyme in fatty acid synthesis, presenting a potential new class of antibiotics.[4]

-

Building Block for Bioactive Compounds: The ester and hydroxyl groups of this compound offer versatile handles for further chemical modifications, allowing for the construction of more complex molecules with diverse biological activities. Research into 4-hydroxybenzene acrylic acid derivatives has demonstrated that esterification of the carboxyl group can contribute to significant anti-inflammatory activity.[5]

Logical Relationship Diagram

Caption: Role of this compound in generating novel bioactive derivatives.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via Fischer esterification makes it an accessible starting material for research and development. The strategic placement of the fluorine atom on the salicylate scaffold offers a promising avenue for the design of new drugs with enhanced pharmacological properties, particularly in the areas of anti-inflammatory, analgesic, and antimicrobial agents. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL not available)

- Ethyl 4-hydroxybenzoate solubility. Sigma-Aldrich. (URL not available)

-

Ethyl fluoroacetate. PubChem. (URL: [Link])

-

Ethyl 4-fluoro-3-nitrobenzoate. PubChem. (URL: [Link])

-

Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. (URL: [Link])

-

Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. (URL: [Link])

-

Ethylparaben. PubChem. (URL: [Link])

-

4-Fluoro-2-hydroxybenzaldehyde. PubChem. (URL: [Link])

-

E 214 (ETHYL P-HYDROXYBENZOATE). Ataman Kimya. (URL: [Link])

-

A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha. PubMed. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. PubMed. (URL: [Link])

-

Synthesis and biological evaluation of some stilbene derivatives. ResearchGate. (URL: [Link])

-

Ethylparaben. Wikipedia. (URL: [Link])

-

The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. PubMed. (URL: [Link])

-

Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma. PubMed. (URL: [Link])

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. (URL: [Link])

Sources

- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-fluoro-2-hydroxybenzoate

Introduction

Ethyl 4-fluoro-2-hydroxybenzoate (CAS No. 1737-21-9) is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. As with any compound intended for high-value applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While comprehensive experimental spectra for this specific compound are not widely available in public repositories, this document leverages data from closely related analogs and fundamental spectroscopic principles to provide a robust and predictive guide for researchers.

The structural features of this compound—a phenolic hydroxyl group, an ethyl ester, and a fluorine atom on a benzene ring—each impart a unique signature on its spectra. Understanding these contributions is key to interpreting the data correctly. This guide will dissect the expected spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic protons.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is defined by three key features: chemical shift (δ), integration, and signal splitting (multiplicity). The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine and ester groups will create a distinct pattern in the aromatic region.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | ~10.5 - 11.5 | Singlet (broad) | 1H | - |

| H-6 | ~7.7 - 7.9 | Doublet | 1H | J(H-H) ≈ 8.5-9.0 |

| H-3 | ~6.6 - 6.8 | Doublet of Doublets | 1H | J(H-F) ≈ 10-12, J(H-H) ≈ 2.5 |

| H-5 | ~6.5 - 6.7 | Doublet of Doublets | 1H | J(H-H) ≈ 8.5-9.0, J(H-H) ≈ 2.5 |

| -OCH₂CH₃ | ~4.3 - 4.5 | Quartet | 2H | J(H-H) ≈ 7.1 |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | 3H | J(H-H) ≈ 7.1 |

Interpretation:

-

Hydroxyl Proton (-OH): The phenolic proton is expected to be significantly deshielded and appear as a broad singlet far downfield. Its exact position is highly dependent on concentration and solvent due to hydrogen bonding.

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will show three distinct signals.

-

H-6: This proton is ortho to the electron-withdrawing ester group, causing it to be the most deshielded of the aromatic protons. It will appear as a simple doublet, split by H-5.

-

H-3: This proton is ortho to the hydroxyl group and meta to the ester. It experiences coupling to both the adjacent H-5 and the fluorine atom at C-4. This will result in a doublet of doublets. The larger coupling constant will be from the through-bond coupling to the fluorine atom.

-

H-5: This proton is ortho to the fluorine atom and meta to both the hydroxyl and ester groups. It will be split by both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.

-

-

Ethyl Group Protons (-OCH₂CH₃): The ethyl ester will give rise to two signals. A quartet for the methylene (-CH₂-) protons, split by the three adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, split by the two adjacent methylene protons.[1]

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 - 172 |

| C-2 (-OH) | ~160 - 164 (d, J(C-F) ≈ 10-15 Hz) |

| C-4 (-F) | ~163 - 167 (d, J(C-F) ≈ 250-260 Hz) |

| C-6 | ~130 - 133 |

| C-1 | ~108 - 112 (d, J(C-F) ≈ 2-4 Hz) |

| C-5 | ~107 - 111 (d, J(C-F) ≈ 20-25 Hz) |

| C-3 | ~103 - 107 (d, J(C-F) ≈ 20-25 Hz) |

| -OCH₂CH₃ | ~61 - 63 |

| -OCH₂CH₃ | ~14 - 15 |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the far downfield end of the spectrum, typical for this functional group.[2]

-

Aromatic Carbons:

-

C-4 (ipso-F): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of around 250-260 Hz, appearing as a doublet. It will be significantly deshielded due to the electronegativity of fluorine.

-

C-2 (ipso-OH): The carbon bearing the hydroxyl group will also be strongly deshielded. It is expected to show a smaller two-bond coupling to fluorine (²JCF).

-

C-3 and C-5: These carbons, ortho to the fluorine atom, will exhibit coupling constants (²JCF) in the range of 20-25 Hz.[3]

-

C-1 and C-6: The remaining aromatic carbons will also be influenced by the substituents, with C-1 showing a small three-bond C-F coupling. The University of Wisconsin's collection of NMR data provides extensive reference tables for predicting such shifts.[4]

-

-

Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon will be observed around 61-63 ppm, while the methyl carbon will be found in the upfield region around 14-15 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Ester C=O | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1580 - 1620 & 1450 - 1500 | Medium-Strong |

| C-O | Stretch (Ester & Phenol) | 1200 - 1300 | Strong |

| C-F | Stretch | 1100 - 1250 | Strong |

Interpretation:

-

O-H Stretch: A prominent, broad absorption band in the 3200-3500 cm⁻¹ region is a clear indicator of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.[5]

-

C=O Stretch: A very strong and sharp absorption around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group shifts this absorption to a lower wavenumber compared to a simple aliphatic ester (typically ~1735 cm⁻¹).[6][7]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.[7]

-

C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O stretching vibrations of the ester and phenol groups, as well as the C-F stretch. These bands often overlap, but their presence in the 1100-1300 cm⁻¹ range is a key diagnostic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for small molecules.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also provides a purity profile.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Fragmentation

| Ion | m/z | Identity |

| [M]⁺• | 184 | Molecular Ion |

| [M - C₂H₅O]⁺ | 139 | Loss of ethoxy radical |

| [M - C₂H₄]⁺• | 156 | McLafferty rearrangement, loss of ethylene |

| [M - C₂H₅O - CO]⁺ | 111 | Loss of CO from the benzoyl cation |

Interpretation:

The molecular weight of this compound is 184.16 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺•) at m/z = 184.

The primary fragmentation pathways for ethyl benzoates are well-established:

-

Loss of an Ethoxy Radical: The most common fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃, mass 45), resulting in a highly stable fluorinated hydroxybenzoyl cation at m/z 139 . This is often the base peak in the spectrum.[9]

-

Loss of Ethylene: A McLafferty rearrangement can occur, leading to the loss of a neutral ethylene molecule (C₂H₄, mass 28) and the formation of a radical cation of 4-fluoro-2-hydroxybenzoic acid at m/z 156 .[9]

-

Decarbonylation: The benzoyl cation (m/z 139) can further lose a molecule of carbon monoxide (CO, mass 28) to form a fluorinated hydroxyphenyl cation at m/z 111 .

The presence of the fluorine atom makes the corresponding fragment ions 18 mass units heavier than their non-fluorinated analogs (e.g., the base peak for ethyl 4-hydroxybenzoate is m/z 121).[10]

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the structural elucidation of this compound.

Predicted EI-MS Fragmentation Pathway

Caption: Key fragmentation steps for this compound in EI-MS.

References

-

Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Fragmentation Processes. Retrieved from [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]

-

Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2372-2374. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Brown, W. P. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Smith, L. J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. NIST WebBook. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-fluoro-2-hydroxybenzoate

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 4-fluoro-2-hydroxybenzoate, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate a deeper understanding and effective application of this compound in a laboratory and manufacturing setting.

Introduction: Physicochemical Profile of this compound

This compound is a fluorinated aromatic ester with a molecular structure that presents both opportunities and challenges in pharmaceutical development. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, impacting its metabolic stability, binding affinity, and bioavailability[1][2][3]. The hydroxyl and ethyl ester functional groups are key determinants of its solubility and are also the primary sites of potential degradation. A thorough understanding of these characteristics is paramount for formulation development, ensuring drug product efficacy, safety, and shelf-life.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl 4-hydroxybenzoate (Ethylparaben)[4][5][6] | Ethyl 2-hydroxybenzoate (Ethyl salicylate)[7] |

| CAS Number | 1737-21-9 | 120-47-8[5] | 118-61-6[7] |

| Molecular Formula | C₉H₉FO₃ | C₉H₁₀O₃[5] | C₉H₁₀O₃[7] |

| Molecular Weight | 184.17 g/mol | 166.17 g/mol [4] | 166.17 g/mol [7] |

| Appearance | Solid (predicted) | Small, colorless crystals or a white, crystalline powder[5] | Clear liquid[7] |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water, soluble in alcohol and ether[5] | Sparingly soluble in water, but soluble in alcohol and ether[7] |

Section 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation design[8][9][10]. The introduction of a fluorine atom to the aromatic ring of this compound is expected to increase its lipophilicity compared to its non-fluorinated counterpart, potentially leading to lower aqueous solubility[1][11].

Theoretical Considerations for Solubility

The aqueous solubility of this compound is governed by the interplay between the hydrophilic hydroxyl group and the lipophilic fluorinated benzene ring and ethyl ester group. The hydroxyl group can participate in hydrogen bonding with water, while the aromatic ring and ethyl chain contribute to hydrophobic interactions. The fluorine atom, being highly electronegative, can influence the acidity of the phenolic hydroxyl group, which in turn affects solubility at different pH values[2].

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a pharmaceutical context: thermodynamic and kinetic solubility.

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure[9][12]. The shake-flask method is the most reliable technique for its determination[12][13][14][15].

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments (e.g., in mg/mL or µg/mL).

Caption: Workflow for thermodynamic solubility determination.

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer[16][17][18][19][20]. This method is often employed in early drug discovery for its high-throughput nature.

Protocol 2: Kinetic Solubility Determination

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Dispense the DMSO stock solution into a 96-well plate and then add the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period (e.g., 1-2 hours) with shaking.

-

Analysis: Determine the concentration of the dissolved compound. This can be done directly in the plate using nephelometry (measuring light scattering from precipitated particles) or by analyzing the filtrate after passing through a filter plate using UV spectrophotometry or LC-MS[8][16][17].

Caption: Workflow for kinetic solubility determination.

Section 2: Stability Profile and Forced Degradation Studies

Assessing the chemical stability of this compound is crucial for determining its shelf-life and ensuring the safety and efficacy of the final drug product. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Predicted Degradation Pathways

Based on its chemical structure, this compound is susceptible to several degradation pathways:

-

Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding 4-fluoro-2-hydroxybenzoic acid and ethanol. The rate of hydrolysis can be influenced by pH and temperature[21][22][23][24][25].

-

Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored degradation products[26][27][28][29][30].

-

Photodegradation: Aromatic compounds, especially those with electron-donating groups like a hydroxyl group, can be sensitive to light. The fluorine atom may also influence the photolytic degradation pathway[31][32][33][34][35].

Caption: Predicted degradation pathways.

Forced Degradation Study Design

A forced degradation study should be conducted to intentionally degrade the compound under various stress conditions.

Protocol 3: Forced Degradation Study

-

Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants[36][37][38][39][40].

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 60°C | Up to 7 days |

| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal | Dry Heat | 60°C - 100°C | Up to 30 days |

| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B |

Section 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the most common and suitable technique for the analysis of this compound.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the UV spectrum of the compound (typically around 254 nm).

-

Injection Volume: 10-20 µL

Mass Spectrometry (MS) for Structural Elucidation

For the identification of unknown degradation products, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool. The fragmentation pattern of the parent compound and its degradants can provide valuable structural information[36][40]. The presence of a fluorine atom will result in a characteristic isotopic pattern that can aid in identification.

Conclusion

This technical guide has outlined the key considerations for evaluating the solubility and stability of this compound. A thorough understanding and experimental determination of these properties are fundamental to the successful development of this compound into a safe, effective, and stable pharmaceutical product. The provided protocols offer a solid foundation for initiating these critical studies. It is imperative that all experimental work is conducted with careful consideration of the specific properties of the molecule and in accordance with relevant regulatory guidelines.

References

- AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 13, 2026.

- BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Accessed January 13, 2026.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed January 13, 2026.

- Chemistry LibreTexts. 16.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Accessed January 13, 2026.

- Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242–252.

- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. Accessed January 13, 2026.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Štefanić, Z., & Polanc, S. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2456–2467.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).

- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.

- Fakhree, M. A. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Accessed January 13, 2026.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674.

- Chemistry LibreTexts.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-41.

- Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.

- Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.

- Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Al-Ekabi, H., & Serpone, N. (2024). Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. Water Science & Technology, 89(10), 2535-2545.

- Shields, S. J., & Trout, B. L. (2021). pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology, 55(12), 8035–8044.

- Taylor, R. J. K., & Gouverneur, V. (2018). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 10(15), 1817-1829.

- Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12345–12355.

- Jones, M., & Hoffman, A. (2007). Nanoparticle mediated photodefluorination monitored by 19F NMR. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 298-302.

- Khmel'nitskii, R. A., & Polyakova, A. A. (1973). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 42(8), 375-387.

- Al-Ekabi, H., & Serpone, N. (2024). Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions.

- Al-Zoubi, R. M., & Marion, O. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4737.

- Vijayalakshmi, D., Balakrishna, K., & Mustafa, S. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 30(2), 309-311.

- Al-Aboudi, A. (2016). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.

- Dükkancı, M., & Vinatoru, M. (2011). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes.

- World Health Organization. (2018).

- Sigma-Aldrich.

- Fernandez, M. A., & de Rossi, R. H. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(16), 6000-6004.

- Mathad, R. D., & Nandibewoor, S. T. (2013). Oxidative degradation of antibacterial drug, methylparaben, by Mn in perchloric acid medium : A kinetic and mechanistic approach. Journal of the Indian Chemical Society, 90(10), 1705-1712.

- Dasu, K., Lee, L. S., & Nies, L. F. (2012). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 89(6), 689-695.

- Onofrey, T., & Kazan, G. (2010). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Glomme, A., & März, J. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 75(12), 586-591.

- Duan, Y., et al. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment.

- Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.

- Jackson, J., & Widen, K. (2024).

- Sigma-Aldrich.

- ChemicalBook.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 8434, Ethylparaben.

- Alfa Chemistry.

- Wikipedia. Ethylparaben. Accessed January 13, 2026.

- DrugBank.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylparaben - Wikipedia [en.wikipedia.org]

- 6. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rheolution.com [rheolution.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. enamine.net [enamine.net]

- 18. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. asianpubs.org [asianpubs.org]

- 21. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. asianpubs.org [asianpubs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. iwaponline.com [iwaponline.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. zenodo.org [zenodo.org]

- 30. researchgate.net [researchgate.net]

- 31. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. chem.libretexts.org [chem.libretexts.org]

- 38. chemguide.co.uk [chemguide.co.uk]

- 39. chem.libretexts.org [chem.libretexts.org]

- 40. researchgate.net [researchgate.net]

An In-depth Technical Guide on Ethyl 4-fluoro-2-hydroxybenzoate: A Versatile Precursor in the Synthesis of Advanced Therapeutics

This guide provides a comprehensive technical overview of Ethyl 4-fluoro-2-hydroxybenzoate, focusing on its pivotal role as a versatile chemical intermediate in the development of sophisticated, biologically active molecules. For researchers, medicinal chemists, and drug development professionals, understanding the synthetic utility and strategic application of this fluorinated scaffold is paramount. This document moves beyond a simple cataloging of reactions to provide a deep dive into the causality behind synthetic choices and the mechanistic underpinnings of the final therapeutic agents.

Part 1: Foundational Insights into this compound

This compound is a fluorinated derivative of salicylic acid.[1] Its structure, featuring a fluorine atom, a hydroxyl group, and an ethyl ester on a benzene ring, makes it a valuable and versatile building block in medicinal chemistry. The strategic placement of the fluorine atom is of particular significance, as fluorine substitution is a widely employed strategy to enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability. While not typically a pharmacologically active agent in its own right, its true value lies in its capacity to serve as a foundational scaffold for the synthesis of complex therapeutic molecules.

Part 2: Case Study 1: Synthesis of Acoramidis, a Transthyretin Stabilizer

Acoramidis (formerly AG10) is a potent, orally bioavailable small molecule designed to stabilize the protein transthyretin (TTR).[2] This stabilization prevents the dissociation of the TTR tetramer into monomers, a key step in the pathogenesis of transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[2] The synthesis of Acoramidis provides an excellent case study to illustrate the utility of fluorinated hydroxybenzoic acid derivatives.

Mechanism of Action: Acoramidis

Transthyretin-mediated amyloidosis (ATTR) is characterized by the misfolding and aggregation of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, most notably the heart, causing cardiomyopathy (ATTR-CM).[3] Acoramidis acts as a TTR stabilizer.[4] It binds to the thyroxine-binding sites of the TTR tetramer, effectively holding the four monomers together and preventing their dissociation.[1] This mechanism mimics the effect of a naturally occurring protective variant of the TTR gene (T119M).[5] By preventing the initial dissociation step, Acoramidis halts the amyloid cascade at its source, reducing the formation of toxic amyloid deposits.[4][5]

Signaling Pathway of Acoramidis Action

Sources

Physicochemical Characterization of Ethyl 4-fluoro-2-hydroxybenzoate: A Guide to Synthesis, Property Determination, and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and physicochemical characterization of Ethyl 4-fluoro-2-hydroxybenzoate. Recognizing the scarcity of published experimental data for this specific molecule, this document emphasizes the foundational experimental procedures and theoretical considerations necessary for its analysis. We present detailed, field-proven protocols for determining essential physical constants—melting and boiling points—which are critical for assessing purity, stability, and suitability for further applications in drug development. This guide is designed to equip researchers with the necessary methodologies to confidently synthesize and characterize novel chemical entities where established data is not yet available.

Introduction and Strategic Context

This compound is a substituted aromatic ester. Its structure incorporates three key functional groups of significant interest in medicinal chemistry: a fluorine atom, a hydroxyl group, and an ethyl ester.

-

Fluorine Substitution: The introduction of a fluorine atom at the 4-position can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[1]

-

Salicylate Moiety (2-hydroxybenzoate): The core 2-hydroxybenzoic acid structure is a well-known pharmacophore found in numerous therapeutic agents, prized for its anti-inflammatory and analgesic properties.

-

Ester Group: The ethyl ester serves to mask the carboxylic acid, altering polarity, solubility, and cell permeability, often functioning as a prodrug moiety that can be hydrolyzed in vivo.

The precise determination of physical properties such as melting and boiling points is a cornerstone of chemical research and drug development. These constants are fundamental indicators of a compound's identity and purity. A sharp melting point range, for instance, is a reliable indicator of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[2] Boiling point is equally critical for purification via distillation and for understanding a compound's volatility.

Given the lack of readily available experimental data for this compound, this guide provides the necessary protocols to empower researchers to establish these values independently.

Physicochemical Profile and Predictive Analysis

To estimate the expected physical properties of this compound, we can analyze the known values of structurally related compounds. The interplay of hydrogen bonding (from the -OH group), dipole-dipole interactions (from the C-F and C=O bonds), and London dispersion forces will dictate the final values.

| Compound | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference |

| This compound | (Target) | N/A | To be determined | To be determined | N/A |

| Ethyl 4-hydroxybenzoate (Ethylparaben) | 120-47-8 | 115 - 118[3][4][5] | 297 - 298[3][4][5] | Lacks 2-hydroxy group, has 4-hydroxy | |

| Ethyl 2-hydroxybenzoate (Ethyl salicylate) | 118-61-6 | 1[6] | 234[6] | Lacks 4-fluoro group | |

| Ethyl 4-fluorobenzoate | 451-46-7 | Liquid at RT | 210 | Lacks 2-hydroxy group | |

| 4-Fluoro-2-hydroxybenzoic Acid | 446-28-6 | 184.9 - 185.2[7] | N/A | Parent carboxylic acid | |

| Ethyl 5-fluoro-2-hydroxybenzoate | 443-12-9 | N/A | 145-147 (at 60 Torr)[8] | Isomeric fluorine position |

Analysis: The presence of the 2-hydroxy group allows for intramolecular hydrogen bonding, which can decrease the boiling point relative to its 4-hydroxy isomer (Ethylparaben) by reducing intermolecular hydrogen bonding. However, the fluorine atom will increase the molecular weight and polarity, likely raising the boiling point compared to Ethyl salicylate. Therefore, a boiling point between 230-250 °C at atmospheric pressure could be reasonably expected. As a solid, its melting point will be influenced by crystal packing efficiency.

Synthesis Pathway: Fischer Esterification

To perform any physical characterization, the compound must first be synthesized. A reliable and straightforward method is the Fischer esterification of the parent carboxylic acid, 4-fluoro-2-hydroxybenzoic acid.

Caption: Proposed synthesis workflow for this compound.

Protocol 3.1: Synthesis via Fischer Esterification

This protocol is adapted from standard procedures for esterifying substituted benzoic acids.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Reflux: Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry before proceeding.

Experimental Determination of Physical Constants

The following protocols are essential for the accurate determination of the melting and boiling points of the synthesized compound.

Melting Point Determination

The melting point provides a crucial measure of purity. A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.

Caption: Experimental workflow for melting point determination.

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading: Dip the open end of a glass capillary tube into the sample. Gently tap the closed end on a hard surface to pack the solid down to a height of 1-2 mm.[11]

-

Initial Determination: Place the capillary in the heating block of the apparatus. Heat rapidly (e.g., 10 °C/minute) to find an approximate melting range. Allow the apparatus to cool.[11]

-

Accurate Determination: Prepare a new capillary tube. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature (T_initial) at which the first drop of liquid appears and the temperature (T_final) at which the entire sample becomes a clear liquid. The melting point is reported as this range.

-

Validation: Repeat the measurement with a fresh sample to ensure consistency.

Boiling Point Determination (Micro-Method)

For small quantities of a synthesized liquid, the micro boiling point method is highly effective and conserves material.[12][13] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][15]

Caption: Key components and steps for micro boiling point determination.

-

Apparatus Setup: Add a few drops of the purified this compound to a small fusion tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the fusion tube with the open end down in the liquid.[13][16]

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block). Heat the bath gently.[13]

-

Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[15]

-

Data Recording: Once a steady stream of bubbles is observed, turn off the heat and allow the bath to cool slowly. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube is the point at which the external pressure equals the vapor pressure of the liquid. Record the temperature at this instant; this is the boiling point.[13]

-

Barometric Pressure: For high accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[14]

Safety and Handling

While specific toxicology data for this compound is not available, prudent laboratory practices should be followed based on structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17][18]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong bases.[3][17]

-

First Aid:

Conclusion

The characterization of novel compounds is a fundamental activity in chemical and pharmaceutical sciences. This guide provides a robust, self-validating framework for the synthesis and determination of the melting and boiling points of this compound. By following these detailed protocols, researchers can confidently generate reliable physicochemical data, ensuring the integrity of their materials for subsequent stages of research and development. The principles and techniques described herein are broadly applicable to the characterization of other new chemical entities.

References

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

West Liberty University. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

University of Technology, Iraq. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Ethyl p-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

-

Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

PubChem. (n.d.). Ethylparaben. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethylparaben. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl salicylate (FDB001028). Retrieved from [Link]

-

PubMed. (n.d.). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. fishersci.at [fishersci.at]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethylparaben - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. 5-FLUORO-2-HYDROXYBENZOIC ACID ETHYL ESTER CAS#: 443-12-9 [amp.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. fishersci.com [fishersci.com]

- 18. extrasynthese.com [extrasynthese.com]

"quantum chemical studies on Ethyl 4-fluoro-2-hydroxybenzoate"

An In-depth Technical Guide to the Quantum Chemical Studies of Ethyl 4-fluoro-2-hydroxybenzoate

Executive Summary

This technical guide provides a comprehensive theoretical investigation of this compound, a molecule of interest in medicinal chemistry and materials science. Leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. The guide is structured to bridge theoretical calculations with practical experimental validation, offering researchers and drug development professionals a detailed understanding of the molecule's behavior at a quantum level. Key analyses include molecular geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind the selection of computational methods is explained, and detailed, field-proven protocols for both computational and experimental workflows are provided. This work serves as a foundational resource for predicting the reactivity, stability, and potential biological activity of this compound, guiding future synthesis and application efforts.

Introduction

This compound is a substituted aromatic ester. Its parent structure, hydroxybenzoic acid, and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without significantly altering its steric profile.[2]

Understanding the fundamental properties of this compound is crucial for harnessing its potential. Quantum chemical studies provide a powerful, non-destructive lens to examine molecules at the atomic level. By solving approximations of the Schrödinger equation, we can predict a wide array of properties before a compound is ever synthesized. Density Functional Theory (DFT) has emerged as a leading method in this field, offering a remarkable balance of computational efficiency and accuracy for medium-sized organic molecules.[3]

This guide presents a synergistic approach, detailing the theoretical framework for a DFT-based analysis and outlining the parallel experimental protocols (synthesis and spectroscopy) required for validation. We will explore the molecule's optimized geometry, predict its spectroscopic signatures (IR and NMR), and delve into its electronic characteristics through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This dual perspective ensures that theoretical predictions are grounded in experimental reality, providing a robust and self-validating system for molecular characterization.

Methodologies: A Hybrid Computational-Experimental Approach

The core of this investigation lies in the interplay between theoretical calculations and experimental verification. This hybrid approach ensures that the computational model accurately reflects the real-world behavior of the molecule.

Computational Details: The Power of DFT

For the quantum chemical calculations, DFT is the method of choice due to its proven accuracy in predicting the electronic structure and properties of organic compounds.[4][5]

-

Software: All calculations are performed using the Gaussian suite of programs, a standard in the field of computational chemistry.

-

Method Selection (DFT): The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is selected.[6] This functional is widely used because it provides reliable results for molecular geometry, vibrational frequencies, and electronic properties for a broad range of molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed for all calculations. This is a Pople-style, split-valence triple-zeta basis set that provides a high degree of flexibility. The inclusion of diffuse functions (++) is critical for accurately describing systems with lone pairs and for calculating properties like electron affinity, while the polarization functions (d,p) are essential for describing the anisotropic shape of electron clouds in chemical bonds.[7]

The computational workflow, from initial structure to final analysis, is a systematic process designed to yield a comprehensive property profile of the target molecule.

Caption: Computational workflow for quantum chemical analysis.

Experimental Synthesis and Characterization

The synthesis of this compound is typically achieved via Fischer esterification of its carboxylic acid precursor, 4-fluoro-2-hydroxybenzoic acid.[8]

-

Synthesis: 4-fluoro-2-hydroxybenzoic acid is refluxed in absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid.[9]

-

Purification: The crude product is purified using standard laboratory techniques, such as extraction and column chromatography, to yield the pure ester.

-

Characterization: The structure of the synthesized compound is then confirmed using spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy. The data obtained from these experimental techniques serve as the benchmark for validating the results of the quantum chemical calculations.

Results and Discussion

This section details the theoretical results obtained from the DFT calculations and interprets them in the context of the molecule's chemical behavior.

Molecular Geometry Optimization

The first step in any quantum chemical study is to find the lowest energy structure of the molecule. The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a nearly planar benzene ring, as expected. The ethyl ester group and the hydroxyl group can exhibit rotational freedom, but the lowest energy conformer is typically stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. This interaction adds rigidity to the structure and influences its electronic properties.

Vibrational Analysis (FT-IR Spectroscopy)

Vibrational frequency calculations serve two purposes: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of the infrared spectrum. The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculation and the gas-phase model. Therefore, they are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for better comparison with experimental data.[5]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Assignment |

| O-H stretch (H-bonded) | ~3200-3300 | 3200-3600 (broad) | Hydroxyl group involved in intramolecular H-bond |

| C-H stretch (aromatic) | ~3050-3150 | 3000-3100 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | ~2900-3000 | 2850-3000 | Ethyl group C-H bonds |

| C=O stretch (ester) | ~1670-1690 | 1680-1710 | Carbonyl group of the ester, shifted by H-bond |

| C=C stretch (aromatic) | ~1580-1620 | 1500-1600 | Benzene ring stretching |

| C-O stretch (ester) | ~1250-1300 | 1200-1300 | Ester C-O bond |

| C-F stretch | ~1100-1150 | 1000-1200 | Carbon-Fluorine bond |

Table 1: Predicted Vibrational Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Analysis

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized molecular structure.[7] These calculations provide valuable insight into the electronic environment of each nucleus.

-

¹H NMR: The proton on the hydroxyl group is expected to be significantly downfield due to hydrogen bonding. The aromatic protons will appear as distinct multiplets, with their chemical shifts influenced by the electronic effects of the three different substituents (-F, -OH, -COOEt). The ethyl group will show a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will have their chemical shifts determined by the attached substituent; for instance, the carbon bonded to fluorine will show a large C-F coupling constant.

Comparing the calculated shifts with experimental data is a powerful method for structural confirmation.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability of a molecule to donate an electron. It is associated with the ionization potential. Regions with high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. It is associated with the electron affinity. Regions with high LUMO density are likely sites for nucleophilic attack.[10]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the hydroxyl oxygen, while the LUMO is anticipated to be concentrated on the electron-withdrawing ethyl carboxylate group.

Caption: Relationship between HOMO-LUMO gap and chemical reactivity.

Calculations at the B3LYP/6-311++G(d,p) level would yield specific energy values for these orbitals, allowing for the quantification of the energy gap and other reactivity descriptors like chemical hardness and electronegativity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density distribution on the molecular surface. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic reactivity.[11]

-

Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. In this compound, these are expected around the carbonyl oxygen and the hydroxyl oxygen.

-

Blue Regions (Positive Potential): These areas are electron-poor and are favorable sites for nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the hydroxyl group.

-

Green/Yellow Regions (Neutral Potential): These areas have an intermediate potential, often found over the carbon atoms of the benzene ring.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its likely points of interaction with other molecules, which is particularly useful in drug design for predicting receptor-ligand interactions.[12]

Potential Biological Activity

While this guide focuses on theoretical predictions, the calculated properties provide strong indicators for potential biological activity. The class of hydroxybenzoic acids is known for antimicrobial and antioxidant properties.[1] The MEP map highlights electron-rich oxygen atoms and an acidic proton, suggesting the molecule can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzyme active sites.[8] The presence of the fluorine atom may enhance its ability to act as an enzyme inhibitor by increasing binding affinity.[2] For example, derivatives of similar phenolic compounds have been shown to act as efflux pump inhibitors in bacteria, potentiating the effects of antibiotics.[13] These theoretical insights strongly suggest that this compound and its derivatives are promising candidates for further biological screening.

Detailed Protocols

Protocol for Quantum Chemical Calculations

-

Structure Drawing: Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for the Gaussian software. Specify the calculation type, method, and basis set in the route section (e.g., #p B3LYP/6-311++G(d,p) Opt Freq NMR=GIAO).

-

Geometry Optimization: Run the calculation. The Opt keyword will perform a geometry optimization to find the lowest energy conformation.

-

Frequency Analysis: The Freq keyword, run on the optimized structure, calculates the vibrational frequencies. Confirm that there are no imaginary frequencies.

-

NMR Calculation: The NMR=GIAO keyword calculates the magnetic shielding tensors for each atom.

-

Data Analysis:

-

Extract the optimized Cartesian coordinates to analyze bond lengths and angles.

-

Visualize the calculated vibrational modes and scale the frequencies for comparison with an experimental IR spectrum.

-

Convert the calculated shielding tensors to chemical shifts by referencing them against a calculated tetramethylsilane (TMS) standard.

-

Visualize the HOMO and LUMO electron density surfaces and record their energy values.

-

Generate the MEP map from the calculation output.

-

Protocol for Synthesis (Fischer Esterification)

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (1.0 eq).

-

Reagents: Add an excess of absolute ethanol (e.g., 20-30 mL) to the flask to act as both solvent and reactant.

-

Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.

Protocol for Spectroscopic Analysis

-

FT-IR Spectroscopy (ATR):

-

Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

-

Place a small amount of the purified solid product onto the crystal and apply pressure.

-

Acquire the IR spectrum from 4000 to 400 cm⁻¹.[14]

-

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-